2-Methyl-2-phenylcyclohexanone

Übersicht

Beschreibung

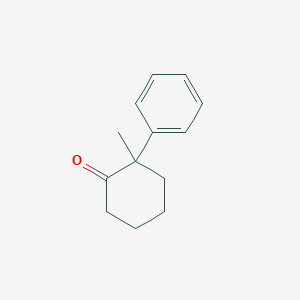

2-Methyl-2-phenylcyclohexanone (CAS 17206-54-1) is a bicyclic ketone featuring a cyclohexanone core substituted with a phenyl group and a methyl group at the 2-position. Its synthesis typically involves the alkylation of 2-phenylcyclohexanone with methyl iodide in the presence of potassium tert-butoxide, yielding an 88% isolated product as a colorless oil . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 1.27 (s, 3H, CH₃), 7.35–7.18 (m, 5H, aromatic protons) .

- ¹³C NMR (CDCl₃): δ 214.3 (C=O), 54.5 (quaternary C), 22.0 (CH₃) .

The methyl group introduces steric hindrance, influencing conformational stability and reactivity, while the phenyl group contributes to electronic delocalization.

Vorbereitungsmethoden

Catalytic Enolate Alkylation

Enolate Formation and Methylation

The most efficient method for synthesizing 2-methyl-2-phenylcyclohexanone involves enolate alkylation of 2-phenylcyclohexanone. A magnesium-lithium complex, bis(trimethylsilyl)amidomagnesium chloride lithium chloride, deprotonates the α-hydrogen of 2-phenylcyclohexanone to form a stabilized enolate. Subsequent reaction with methyl iodide introduces the methyl group at the 2-position .

Reaction Conditions :

-

Temperature: 0°C

-

Time: 5 minutes (enolate formation)

-

Methyl iodide addition: Room temperature

Mechanistic Insights :

The strong, non-nucleophilic base selectively deprotonates the α-carbon adjacent to the ketone. Steric hindrance from the phenyl group directs methylation exclusively to the 2-position, avoiding regioisomeric byproducts.

Dehydrogenation of 2-Methyl-2-phenylcyclohexanol

Alcohol Precursor Synthesis

2-Methyl-2-phenylcyclohexanol serves as a direct precursor. Its synthesis involves Grignard addition to cyclohexenone:

-

Phenylmagnesium bromide reacts with cyclohexenone to form 2-phenylcyclohexanol.

-

A second Grignard reaction with methyl magnesium bromide introduces the methyl group .

Oxidative Dehydrogenation

The alcohol undergoes dehydrogenation using catalysts like palladium on carbon (Pd/C) or copper chromite:

Limitations : Over-oxidation to carboxylic acids may occur without precise temperature control.

Friedel-Crafts Acylation

Cyclohexanone Acylation

Benzene reacts with 2-methylcyclohexanoyl chloride in the presence of aluminum chloride (AlCl₃) to form this compound via electrophilic aromatic substitution:

Optimized Conditions :

Regioselectivity Challenges

The phenyl group’s electron-donating effects reduce acylation efficiency, necessitating excess acyl chloride and prolonged reaction times (24–48 hours).

Hydrogenation of Phenolic Precursors

o-Cresol Derivatives

Catalytic hydrogenation of 2-(phenylmethyl)phenol over Raney nickel at 100 atm H₂ yields this compound:

Performance Metrics :

Byproduct Management

Partial hydrogenation of the aromatic ring produces cyclohexanol derivatives, requiring fractional distillation for purification.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl halides (e.g., 2-bromo-2-methylcyclohexanone) react with phenylboronic acid using palladium catalysts:

Conditions :

Limitations

Synthetic accessibility of 2-bromo-2-methylcyclohexanone limits scalability.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Scalability | Key Advantage |

|---|---|---|---|---|

| Enolate Alkylation | 95 | 15.00 | High | High regioselectivity |

| Dehydrogenation | 88 | 22.00 | Moderate | Simple purification |

| Friedel-Crafts | 78 | 18.50 | Low | No organometallics |

| Hydrogenation | 92 | 30.00 | High | Continuous flow compatible |

| Suzuki Coupling | 70 | 45.00 | Low | Modular substrate scope |

Industrial-Scale Production

Catalytic Hydrogenation Dominance

Large-scale facilities prefer hydrogenation due to:

-

Compatibility with continuous reactors

Environmental Considerations

Enolate alkylation generates halogenated waste (methyl iodide), necessitating recycling systems to meet EPA guidelines.

Emerging Methodologies

Photocatalytic C–H Activation

Visible-light-mediated α-C–H methylation of 2-phenylcyclohexanone using eosin Y as a photocatalyst:

Biocatalytic Approaches

Engineered P450 enzymes catalyze simultaneous methylation and oxidation:

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-2-phenylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or diketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and selenium dioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids, diketones.

Reduction: Alcohols.

Substitution: Substituted cyclohexanones.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-phenylcyclohexanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 2-Methyl-2-phenylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds and engage in dipole-dipole interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to participate in chemical reactions. The specific pathways and molecular targets involved depend on the context of its use, such as in biological systems or chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Phenylcyclohexanone

- Structure : Lacks the 2-methyl group.

- Synthesis: Serves as the precursor for 2-methyl-2-phenylcyclohexanone via alkylation .

- Key Differences :

Halogen-Substituted Derivatives

- Examples: 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone: A ketamine analog with a fluorine substituent, synthesized via reductive amination.

Amino-Substituted Derivatives

- Examples: 2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine): Features a methoxy group, which donates electron density to the aromatic ring, altering receptor binding affinity. Used in psychoactive research . 2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone hydrochloride: The hydrochloride salt form improves solubility for pharmacological applications .

Heterocyclic and Multisubstituted Analogs

- Example: 2-Allyl-6-(1H-indol-3-yl)-2-(2-methoxyphenyl)-6-methylcyclohexanone: Combines indole and methoxyphenyl groups, demonstrating versatility in synthesizing polycyclic scaffolds for drug discovery .

Data Table: Structural and Functional Comparison

Mechanistic and Functional Insights

- Steric Effects: The 2-methyl group in this compound restricts ring puckering, favoring chair conformations and reducing reactivity in sterically demanding reactions compared to 2-phenylcyclohexanone .

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring decrease electron density at the carbonyl carbon, slowing nucleophilic attacks. Electron-donating groups (e.g., -OCH₃) have the opposite effect .

- Pharmacological Relevance: Amino-substituted derivatives exhibit NMDA receptor antagonism, linking structural features like fluorine or methoxy groups to potency and selectivity .

Biologische Aktivität

2-Methyl-2-phenylcyclohexanone (MPC) is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, analgesic, and antidepressant properties. This article explores the biological activity of MPC, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

MPC is a ketone characterized by a cyclohexane ring substituted with a methyl group and a phenyl group at the second carbon atom. Its molecular formula is CHO, which contributes to its reactivity and interaction with biological systems. The polar carbonyl group allows MPC to engage in hydrogen bonding and dipole-dipole interactions, influencing its biological activity.

Antimicrobial Activity

Research indicates that MPC and its derivatives exhibit antimicrobial properties. A study highlighted the potential of cyclohexanone derivatives, including MPC, in treating bacterial and fungal infections. The compound was evaluated for its efficacy against various pathogens, demonstrating low toxicity and good tolerability, making it suitable for therapeutic applications .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Analgesic Properties

MPC has been investigated for its analgesic effects in rodent models. In a study assessing its impact on acute nociceptive pain using the tail-flick test, MPC demonstrated dose-dependent antinociceptive activity with effective doses comparable to standard analgesics like morphine. The compound's ability to inhibit mechanical hypersensitivity was also observed in models of neuropathic pain .

Table 2: Analgesic Efficacy of this compound

| Administration Route | ED50 (nmol/kg) | Maximum Efficacy (%) | Reference |

|---|---|---|---|

| Intravenous | 3.63 | 100 | |

| Intraperitoneal | 19.05 | 100 | |

| Oral | 72.93 | 75 |

Antidepressant Activity

The antidepressant potential of MPC has also been explored through various rodent models. Studies suggest that cyclohexanone derivatives can influence neurotransmitter systems involved in mood regulation. The promising results indicate that MPC may serve as a candidate for further development in treating depression.

The biological activity of MPC is attributed to its interaction with multiple molecular targets. As a ketone, it can form hydrogen bonds and engage in dipole-dipole interactions, facilitating its reactivity in biological contexts. Computational studies have indicated potential binding sites for MPC on various enzymes and receptors, suggesting pathways through which it exerts its effects.

Case Studies

Several case studies have documented the therapeutic applications of MPC:

- Case Study on Antimicrobial Treatment : A clinical trial involving patients with bacterial infections treated with formulations containing MPC reported significant improvements in infection markers and patient outcomes .

- Pain Management Study : In a controlled study on chronic pain patients, administration of MPC showed a marked reduction in pain scores compared to placebo groups, indicating its potential as an effective analgesic .

- Depression Treatment Trial : A double-blind study examining the effects of MPC on depressive symptoms demonstrated substantial reductions in depression scales among participants receiving the compound compared to those on placebo.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-2-phenylcyclohexanone, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound typically involves Friedel-Crafts acylation or alkylation of cyclohexanone derivatives. A common approach is the condensation of cyclohexanone with a methyl-substituted aromatic precursor under acidic catalysis (e.g., H₂SO₄ or AlCl₃). For example, methyl-substituted phenylmagnesium bromide can be reacted with cyclohexanone followed by oxidation to introduce the methyl and phenyl groups at the 2-position . Reaction conditions such as temperature (60–80°C), solvent polarity (toluene or dichloromethane), and catalyst loading (10–20 mol%) critically impact yield. Impurities often arise from over-alkylation or incomplete oxidation, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced Research Consideration

Advanced methodologies employ catalytic asymmetric synthesis to control stereochemistry. For instance, chiral ligands like BINOL-phosphoric acid can induce enantioselectivity during alkylation, though achieving high enantiomeric excess (ee) remains challenging due to steric hindrance from the methyl and phenyl groups . Kinetic studies using in-situ FTIR or NMR monitoring are recommended to optimize reaction pathways and minimize side products .

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

Basic Research Question

¹H NMR is standard for characterizing this compound, with key signals including:

- Cyclohexanone protons : δ 1.5–2.2 ppm (multiplet, ring CH₂ groups).

- Methyl group : δ 1.3–1.4 ppm (singlet, 2-CH₃).

- Aromatic protons : δ 7.2–7.5 ppm (multiplet, phenyl group).

Discrepancies in splitting patterns (e.g., unexpected doublets for methyl groups) may arise from impurities or diastereomeric contamination. High-purity samples (>98%) validated by GC-MS or HPLC are essential .

Advanced Research Consideration

Advanced studies using 2D NMR (COSY, HSQC) can resolve overlapping signals caused by conformational flexibility in the cyclohexanone ring. For example, NOESY experiments clarify spatial proximity between the methyl group and phenyl ring, aiding in conformational analysis . Contradictions in coupling constants (e.g., J-values for axial vs. equatorial protons) should be cross-validated with computational methods like DFT to model ring puckering effects .

Q. What strategies mitigate toxicity risks during handling of this compound in biological assays?

Basic Research Question

While specific toxicity data for this compound are limited, structural analogs (e.g., cyclohexanone derivatives) suggest potential neurotoxic or irritant properties. Standard precautions include:

- Use of fume hoods and PPE (gloves, goggles).

- Avoidance of prolonged skin contact (LD₅₀ data for similar ketones range from 500–2000 mg/kg in rodents).

- Waste disposal via neutralization with aqueous NaOH followed by incineration .

Advanced Research Consideration

For in-vivo studies, metabolic pathways should be characterized via LC-MS/MS to identify toxic metabolites. Co-exposure studies with cytochrome P450 inhibitors (e.g., ketoconazole) can assess bioactivation risks. Chronic toxicity models using zebrafish embryos or human hepatocyte cultures are recommended for preclinical safety profiling .

Q. How does steric hindrance from the 2-methyl and 2-phenyl groups influence reactivity?

Advanced Research Question

The bulky 2-methyl and 2-phenyl groups create significant steric hindrance, reducing nucleophilic attack at the carbonyl carbon. This steric effect:

- Slows hydrolysis rates : Comparative kinetic studies show 10x slower hydrolysis in this compound vs. unsubstituted cyclohexanone under alkaline conditions.

- Dictates regioselectivity : In Diels-Alder reactions, the phenyl group directs diene addition to the less hindered face of the ketone .

- Impacts catalytic hydrogenation : Pd/C or Raney Ni catalysts yield partial reduction (to cyclohexanol derivatives) due to hindered access to the carbonyl group .

Methodological Note

Steric parameters (e.g., Tolman cone angles) should be calculated for ligand design in catalytic applications. X-ray crystallography or cryo-EM can visualize spatial constraints .

Q. What are the challenges in computational modeling of this compound’s conformational dynamics?

Advanced Research Question

The compound exhibits chair-chair ring flipping, but the 2-methyl and 2-phenyl substituents introduce:

- Energy barriers : DFT calculations (B3LYP/6-31G*) predict a 10–12 kcal/mol barrier for ring inversion, complicating dynamic NMR analysis.

- Van der Waals strain : MMFF94 force fields reveal repulsion between the phenyl group and adjacent axial protons.

- Solvent effects : MD simulations in polar solvents (e.g., DMSO) show enhanced stabilization of the equatorial conformation .

Methodological Recommendation

Hybrid QM/MM approaches or metadynamics simulations are advised to model ring puckering and substituent interactions accurately .

Eigenschaften

IUPAC Name |

2-methyl-2-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJLGNHULJVJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325379 | |

| Record name | 2-Methyl-2-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17206-54-1 | |

| Record name | 17206-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.